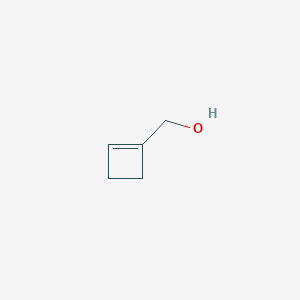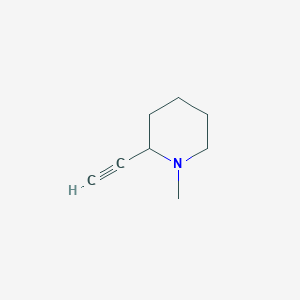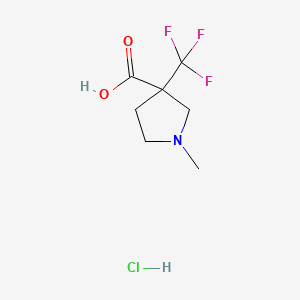
N-(4-methoxy-2,2-dimethylbutyl)cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxy-2,2-dimethylbutyl)cyclopropanamine is a chemical compound with the molecular formula C10H21NO and a molecular weight of 171.28 g/mol . This compound is primarily used for research purposes and is not intended for human use . It features a cyclopropane ring attached to an amine group, with a 4-methoxy-2,2-dimethylbutyl substituent.
Preparation Methods
The synthesis of N-(4-methoxy-2,2-dimethylbutyl)cyclopropanamine involves several steps. One common synthetic route includes the reaction of cyclopropanamine with 4-methoxy-2,2-dimethylbutyl chloride under basic conditions . The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction. Industrial production methods may involve bulk custom synthesis and procurement .
Chemical Reactions Analysis
N-(4-methoxy-2,2-dimethylbutyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, where the amine group acts as a nucleophile.
Scientific Research Applications
N-(4-methoxy-2,2-dimethylbutyl)cyclopropanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic applications, although it is not approved for clinical use.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methoxy-2,2-dimethylbutyl)cyclopropanamine involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
N-(4-methoxy-2,2-dimethylbutyl)cyclopropanamine can be compared with similar compounds such as N-(2-ethyl-4-methoxy-2,3-dimethylbutyl)cyclopropanamine . These compounds share structural similarities but may differ in their chemical properties and biological activities. The unique substituents on the cyclopropane ring and the amine group contribute to the distinct characteristics of each compound .
Properties
Molecular Formula |
C10H21NO |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
N-(4-methoxy-2,2-dimethylbutyl)cyclopropanamine |
InChI |
InChI=1S/C10H21NO/c1-10(2,6-7-12-3)8-11-9-4-5-9/h9,11H,4-8H2,1-3H3 |
InChI Key |
LSGZKYICZCTTTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCOC)CNC1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




amino}acetate](/img/structure/B13484070.png)

![Tert-butyl 2-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13484082.png)




![5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyrazine HCL](/img/structure/B13484118.png)
![2-Methyl-1-oxo-3-phenyl-decahydrocyclohepta[c]pyrrole-3a-carboxylic acid](/img/structure/B13484121.png)



